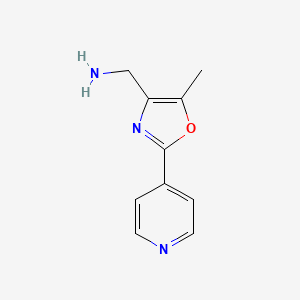

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole

Description

Properties

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCRUMHPDSDVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650354 | |

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-10-8 | |

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Activated Carboxylic Acids and Isocyanides

A highly efficient and scalable method involves the reaction of carboxylic acids with isocyanides in the presence of a triflylpyridinium reagent and DMAP (4-dimethylaminopyridine) as a base catalyst. This method is notable for its broad substrate scope and functional group tolerance, including pyridinyl substituents.

- Carboxylic acid (1 equiv), DMAP (1.5 equiv), and dichloromethane (DCM) solvent are combined under nitrogen.

- Addition of triflylpyridinium salt (1.3 equiv) activates the acid to form an acylpyridinium intermediate.

- Isocyanide (1.2 equiv) is added, and the mixture is stirred at 40 °C for 30 minutes to 3 hours depending on substrate type.

- Workup involves aqueous extraction, drying, and purification by silica gel chromatography.

Yields: Moderate to good yields (typically 50-80%) are reported for various 4,5-disubstituted oxazoles, including those with pyridinyl groups.

- Mild conditions and short reaction times.

- Scalability demonstrated by gram-scale synthesis.

- Recovery and reuse of DMAP base improve cost-effectiveness.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Carboxylic acid + DMAP + DCM, N2 atmosphere | Formation of acylpyridinium salt |

| 2 | Add triflylpyridinium salt, stir 5 min | Activation step |

| 3 | Add isocyanide, stir at 40 °C (30 min–3 h) | Cycloaddition to oxazole |

| 4 | Workup: aqueous extraction, drying, chromatography | Purification of product |

Reference: PMC article on rapid oxazole synthesis, 2025

Van Leusen Oxazole Synthesis Using TosMIC and Pyridine Aldehydes

The classical van Leusen reaction is a one-step synthesis of oxazoles from α-unsaturated aldehydes and TosMIC (tosylmethyl isocyanide). For pyridinyl-substituted oxazoles:

- Pyridine-4-carbaldehyde or related derivatives are reacted with TosMIC under basic conditions.

- The reaction proceeds via nucleophilic attack of TosMIC on the aldehyde, followed by cyclization and elimination of tosyl group to form the oxazole ring.

- Base such as potassium carbonate or potassium phosphate.

- Solvent: typically isopropyl alcohol or DMF.

- Temperature: mild heating or microwave irradiation to accelerate reaction.

Yields: Moderate to good yields (40-70%) depending on substrate and conditions.

- One-step synthesis from readily available aldehydes.

- Microwave-assisted protocols reduce reaction time to minutes.

- Applicable to various substituted pyridines.

| Parameter | Typical Value/Condition |

|---|---|

| Aldehyde | Pyridine-4-carbaldehyde |

| Isocyanide | TosMIC |

| Base | K2CO3 or K3PO4 |

| Solvent | Isopropyl alcohol or DMF |

| Temperature | 65 °C or microwave irradiation |

| Reaction Time | 8 min (microwave) to several hrs |

| Yield Range | 40-70% |

Reference: MDPI review on oxazole synthesis, 2020; IJPS green synthesis review

Palladium-Catalyzed Cyclization from Picolinamides and Aldehydes

A novel approach involves Pd(TFA)2-catalyzed cyclization of picolinamide derivatives with aldehydes to form 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. Although this method is reported for pyridin-2-yl substitution, it provides a conceptual framework for related pyridin-4-yl oxazoles.

- Picolinamide reacts with aldehyde under Pd catalysis without stoichiometric acid.

- The reaction proceeds via in situ formation of oxazole ring.

- Mild conditions and good functional group tolerance.

Limitations: Specific to pyridin-2-yl substitution; adaptation to pyridin-4-yl may require further optimization.

Reference: RSC Advances, 2024

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 4,5-disubstituted oxazoles, including those with pyridinyl groups, by enhancing reaction rates and yields.

- Substituted aryl or pyridinyl aldehydes and TosMIC in isopropyl alcohol.

- Potassium phosphate as catalyst.

- Microwave irradiation at 350 W, 65 °C for 8 minutes.

- Reaction monitored by TLC, followed by cooling and isolation.

- Significant reduction in reaction time.

- Improved yields and cleaner reactions.

- Environmentally friendly and energy-efficient.

Reference: IJPS review on green approaches

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Activated Carboxylic Acid + Isocyanide | Carboxylic acid, DMAP, triflylpyridinium salt, isocyanide, DCM, 40 °C | 50-80% | Scalable, mild, reusable catalyst | Requires triflylpyridinium salt |

| Van Leusen Reaction (TosMIC + Aldehyde) | Pyridine-4-carbaldehyde, TosMIC, base, isopropanol, microwave or heating | 40-70% | One-step, microwave-assisted | Moderate yields, substrate scope |

| Pd-Catalyzed Cyclization | Picolinamide, aldehyde, Pd(TFA)2 catalyst | Moderate | Mild, no stoichiometric acid | Mainly for pyridin-2-yl oxazoles |

| Microwave-Assisted Synthesis | Aldehyde, TosMIC, K3PO4, isopropanol, microwave | 50-75% | Fast, green, energy-efficient | Requires microwave equipment |

Research Findings and Practical Considerations

- The triflylpyridinium salt-mediated synthesis is currently the most versatile and scalable method for preparing 4,5-disubstituted oxazoles, including those with pyridin-4-yl substituents, offering good yields and functional group tolerance.

- The van Leusen reaction remains a classical and widely used approach, especially when combined with microwave irradiation to improve efficiency and reduce reaction times.

- Pd-catalyzed methods provide innovative routes but are more specialized and less explored for pyridin-4-yl oxazoles.

- Microwave-assisted protocols enhance green chemistry aspects and are suitable for rapid synthesis in research and development settings.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures.

- Recovery and reuse of catalysts such as DMAP improve cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole. Research indicates that this compound exhibits significant activity against various cancer cell lines, making it a candidate for further development as an anticancer drug. For instance, molecular docking studies have shown that this compound can effectively bind to targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .

Androgen Receptor Modulation

The compound has been identified as a potential modulator of the androgen receptor (AR). Research has demonstrated that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions such as prostate cancer. The ability to selectively modulate AR activity positions 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole as a promising candidate for developing new therapies for hormone-dependent cancers .

Ligand-Based Design

The design and synthesis of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole were guided by ligand-based approaches that focus on its interaction with specific nuclear receptors. These approaches have led to the identification of allosteric sites on receptors where this compound can exert its effects, potentially leading to novel therapeutic strategies .

Inhibition of Key Pathways

The compound's activity may also involve the inhibition of key signaling pathways associated with cancer and other diseases. For example, studies have shown that similar compounds can inhibit pathways that promote cell proliferation and survival in cancer cells, indicating that 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole could similarly disrupt these processes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in clinical settings.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key oxazole derivatives with structural or functional similarities to 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole, along with their biological activities and structure-activity relationship (SAR) insights:

| Compound Name | Substituents | Biological Activity | SAR Insights | References |

|---|---|---|---|---|

| 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile | Tolyl (methylphenyl), piperidin-1-ylsulfonyl | Cytokinin-like activity (plant growth) | Bulky substituents at position 5 enhance bioactivity in plant hormone mimicry. | |

| (5-(4-Bromophenyl)-3-{2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl}pyrazol-1-yl) methanone | Pyridin-4-yl, 5-methyl-oxazole, bromophenyl, chlorophenyl | Antimicrobial (broad-spectrum) | Pyridin-4-yl and halogenated aryl groups enhance antimicrobial potency. | |

| 3-[(Arylmethylamino)methyl]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-ones | Pyridin-4-yl, arylmethylaminomethyl | Weak activity in preliminary assays | Oxadiazolone core reduces efficacy compared to oxazole derivatives. | |

| (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | Pyridin-2-yl (CF3-substituted), phenyl | Not explicitly reported | Trifluoromethyl groups may enhance metabolic stability. | |

| 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole | Pyridin-4-yl, butyl | Not explicitly reported | Extended alkyl chains (e.g., butyl) may influence lipophilicity. |

Key Observations:

Pyridin-4-yl Substitution : Compounds with pyridin-4-yl groups (e.g., the antimicrobial agent in ) demonstrate enhanced target binding due to nitrogen-mediated interactions. This substitution is critical for antimicrobial and anti-inflammatory activities .

Methyl and Aminomethyl Groups: The 5-methyl group in 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole may stabilize the oxazole ring, while the aminomethyl group at position 4 could improve solubility and bioavailability compared to analogs lacking polar substituents .

Biological Activity Trade-offs: While halogenated aryl groups (e.g., bromophenyl in ) enhance antimicrobial activity, they may also increase cytotoxicity. Conversely, aminomethyl groups might mitigate toxicity by improving selectivity .

Core Heterocycle Impact : Oxadiazolone derivatives (e.g., ) exhibit weaker activity than oxazole analogs, highlighting the importance of the oxazole ring in maintaining pharmacological efficacy.

Research Findings and Contradictions

- Anti-Inflammatory vs. Pro-Inflammatory Effects: Short-chain oxazole fragments induce intestinal inflammation via IDO1 activation and aryl hydrocarbon receptor pathways . However, full-length oxazole compounds (e.g., MccB17) lack this effect, suggesting size-dependent immunomodulation. The aminomethyl group in 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole may modulate such responses, though this requires validation .

- Antimicrobial Potency: Pyridin-4-yl oxazole derivatives with halogenated aryl groups (e.g., ) show superior antimicrobial activity compared to non-halogenated analogs. The methyl group in the target compound may similarly enhance membrane penetration .

- The target compound’s aminomethyl group could open avenues in plant science .

Biological Activity

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole can be represented as follows:

This structure features a pyridine ring and an oxazole moiety, which are known for their ability to interact with various biological targets.

The biological activity of oxazole derivatives, including 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole, is largely attributed to their ability to form non-covalent interactions with enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-stacking interactions, making it a versatile scaffold for drug design.

Key Mechanisms:

- Enzyme Inhibition : Oxazoles have been shown to inhibit various enzymes, including carbonic anhydrases and kinases, which play crucial roles in metabolic pathways.

- Antimicrobial Activity : Compounds with oxazole structures often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell processes.

Anticancer Activity

Research has demonstrated that 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole exhibits significant anticancer properties. A study conducted by Carballo et al. (2019) found that oxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .

Antimicrobial Properties

A comprehensive review noted that oxazole derivatives show broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial protein synthesis and cell wall integrity .

Anti-inflammatory Effects

In vivo studies have indicated that compounds related to 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Carballo et al. (2019) | Induction of apoptosis in cancer cells | Supports development as an anticancer agent |

| Khokhlov et al. (2023) | Inhibition of carbonic anhydrase II | Potential for glaucoma treatment |

| MDPI Review (2022) | Broad-spectrum antimicrobial activity | Validates use in infectious diseases |

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole ring significantly affect the biological activity of the compound. For instance, substituents at the 5-position enhance anticancer activity, while modifications at the 2-position improve antimicrobial efficacy .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole, and what critical parameters govern yield optimization?

Answer: The compound is typically synthesized via cyclocondensation reactions, leveraging heterocyclic frameworks such as pyrazole and isoxazole. Key steps include:

- Cyclization : Utilizing precursors like aminomethyl pyridines and oxazole-forming reagents under reflux conditions.

- Catalysis : Acidic or basic catalysts (e.g., POCl₃ or K₂CO₃) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Yield optimization requires precise stoichiometric ratios, temperature control (80–120°C), and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

Answer: A multi-technique approach is recommended:

- Spectroscopy : FT-IR confirms functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹), while ¹H/¹³C NMR identifies pyridyl and oxazole protons (δ 7.5–8.5 ppm for pyridine; δ 6.5–7.2 ppm for oxazole) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis ensures stoichiometric accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the pyridine or oxazole rings) influence biological activity, and what design principles maximize efficacy?

Answer: Minor structural changes significantly alter bioactivity:

- Pyridine Substituents : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance antimicrobial activity by improving membrane permeability .

- Oxazole Modifications : Methyl groups at the 5-position increase metabolic stability, while aminomethyl groups improve solubility .

- SAR Studies : Comparative assays using MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) reveal that halogenated derivatives exhibit 2–4x higher potency than non-halogenated analogs .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination to minimize inter-lab variability .

- Structural Ambiguity : Confirm compound identity via X-ray crystallography or 2D NMR when activity diverges from literature .

- Solubility Factors : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in in vitro models .

Q. How can reaction conditions be optimized to overcome low yields in large-scale synthesis?

Answer: Key strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .

- Catalyst Screening : Immobilized catalysts (e.g., silica-supported H₂SO₄) enhance recyclability and reduce byproducts .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enabling gram-scale production with >90% purity .

Q. What challenges arise in designing stable derivatives, and how can storage conditions mitigate degradation?

Answer: Stability issues include:

- Hydrolysis : The oxazole ring is prone to hydrolytic cleavage in acidic/basic conditions. Store derivatives at pH 6–8 in anhydrous environments .

- Oxidation : Antioxidants (e.g., BHT) or argon-blanketed vials prevent aminomethyl group oxidation .

- Thermal Degradation : Long-term storage at –20°C in amber glass vials extends shelf life .

Q. How do computational methods (e.g., molecular docking) guide the design of derivatives with enhanced target binding?

Answer: Docking studies (e.g., AutoDock Vina) predict interactions with biological targets:

- Active Site Mapping : Pyridyl nitrogen forms hydrogen bonds with bacterial DNA gyrase (ΔG = –9.2 kcal/mol) .

- Pharmacophore Modeling : Aminomethyl and oxazole moieties are critical for binding to fungal CYP51 enzymes (RMSD <1.5 Å) .

- MD Simulations : 100-ns simulations assess derivative stability in binding pockets, prioritizing candidates with low RMSF (root mean square fluctuation) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer: Approaches include:

- Prodrug Design : Esterification of the aminomethyl group (e.g., acetyl or PEG-ylated derivatives) enhances water solubility by 5–10x .

- Nanoformulation : Liposomal encapsulation improves plasma half-life from 2 to 8 hours in rodent models .

- Co-crystallization : Co-formers like succinic acid increase dissolution rates (85% release in 60 minutes vs. 45% for pure compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.